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Compound of Interest

Compound Name: Methyl 6-amino-3-bromopicolinate

Cat. No.: B070948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 6-amino-3-bromopicolinate (CAS No. 178876-83-0) is a halogenated pyridine

derivative that serves as a key intermediate in the synthesis of complex organic molecules,

particularly in the pharmaceutical and agrochemical industries. A comprehensive understanding

of its structural features is paramount for its effective utilization in synthetic chemistry. This

technical guide provides a detailed overview of the structural analysis of Methyl 6-amino-3-
bromopicolinate, compiling available spectroscopic and computational data. Due to the

absence of publicly available single-crystal X-ray diffraction data, this guide focuses on

characterization through spectroscopic methods and computational predictions.

Chemical Identity and Physical Properties
Methyl 6-amino-3-bromopicolinate is a solid at room temperature.[1] Its fundamental

chemical and physical properties are summarized in the table below.
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Property Value Source

CAS Number 178876-83-0 [2][3][4]

Molecular Formula C₇H₇BrN₂O₂ [2][3][4]

Molecular Weight 231.05 g/mol [2][3][4]

IUPAC Name
methyl 6-amino-3-bromo-2-

pyridinecarboxylate
[1]

Synonym
Methyl 6-amino-3-

bromopyridine-2-carboxylate
[2][4]

Physical Form
Solid, Yellow Solid, Crystal -

Powder
[1][2]

Storage

Room Temperature, 4°C,

protect from light, stored under

nitrogen

[1][4]

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of Methyl 6-
amino-3-bromopicolinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for determining the proton environment in the molecule.

There appears to be some discrepancy in the reported chemical shifts in the available

literature, which may be attributable to differences in solvents or experimental conditions.

Table 2.1: ¹H NMR Spectroscopic Data for Methyl 6-amino-3-bromopicolinate
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Source Solvent
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment

ChemicalBoo

k

CDCl₃

(400MHz)
7.60 d 8.72 H-4

6.47 d 7.88 H-5

4.71 s -NH₂

3.94 s -OCH₃

ChemicalBoo

k (Isomer)

CDCl₃

(400MHz)
7.76 d 7.88 Aromatic H

7.34 d 7.92 Aromatic H

5.23 s -NH₂

3.94 s -OCH₃

Note: The assignment of aromatic protons is based on typical pyridine substitution patterns.

The broad singlet for the amino protons is characteristic.

As of the date of this document, no publicly available ¹³C NMR data for Methyl 6-amino-3-
bromopicolinate has been found.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization

(ESI) is a common method for this analysis.

Table 2.2: Mass Spectrometry Data for Methyl 6-amino-3-bromopicolinate

Technique m/z Ion Source

ESI 231.0 [M+H]⁺ [2]

ESI 231.2 [M+H]⁺ [2]
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Note: The presence of bromine would result in a characteristic isotopic pattern ([M]⁺ and

[M+2]⁺ in approximately a 1:1 ratio), which is a key diagnostic feature.

Infrared (IR) Spectroscopy
While specific peak data for Methyl 6-amino-3-bromopicolinate is not readily available in the

literature, the expected characteristic absorption bands can be predicted based on its

functional groups.

Table 2.3: Predicted IR Absorption Bands for Methyl 6-amino-3-bromopicolinate

Functional Group
Expected Wavenumber
(cm⁻¹)

Vibration Mode

N-H (amine) 3500-3300 Stretching

C-H (aromatic) 3100-3000 Stretching

C-H (methyl) 2950-2850 Stretching

C=O (ester) 1730-1715 Stretching

C=C, C=N (aromatic) 1600-1450 Stretching

C-O (ester) 1300-1000 Stretching

C-Br 600-500 Stretching

Crystallographic Data
A thorough search of the Cambridge Structural Database (CSD) and other publicly available

crystallographic databases did not yield any single-crystal X-ray diffraction data for Methyl 6-
amino-3-bromopicolinate. Therefore, precise bond lengths, bond angles, and torsion angles

from experimental crystal structures are not available at this time.

Computational Data
In the absence of experimental crystallographic data, computational chemistry provides

valuable insights into the molecule's properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b070948?utm_src=pdf-body
https://www.benchchem.com/product/b070948?utm_src=pdf-body
https://www.benchchem.com/product/b070948?utm_src=pdf-body
https://www.benchchem.com/product/b070948?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4.1: Computational Data for Methyl 6-amino-3-bromopicolinate

Parameter Value Source

Topological Polar Surface Area

(TPSA)
65.21 Å² [4]

LogP 1.2129 [4]

Hydrogen Bond Acceptors 4 [4]

Hydrogen Bond Donors 1 [4]

Rotatable Bonds 1 [4]

Experimental Protocols
Synthesis of Methyl 6-amino-3-bromopicolinate
A general procedure for the synthesis involves the bromination of Methyl 6-aminopicolinate.[2]

Protocol:

Dissolution: Dissolve Methyl 6-aminopicolinate (1.0 eq) in a suitable solvent such as

chloroform.

Bromination: Slowly add a solution of bromine (1.0 eq) in the same solvent to the reaction

mixture at room temperature.

Reaction: Stir the mixture for an extended period (e.g., 40 hours).

Work-up: Dilute the reaction mixture with chloroform and wash sequentially with a saturated

sodium thiosulfate solution and water.

Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and

concentrate under reduced pressure.

Purification: Purify the residue by silica gel column chromatography using an appropriate

eluent system (e.g., ethyl acetate/hexane) to yield Methyl 6-amino-3-bromopicolinate as a

yellow solid.[2]
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NMR Spectroscopy
Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition: Acquire ¹H NMR spectra on a 300 MHz or 400 MHz spectrometer.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to

the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (ESI)
Protocol:

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Infusion: Infuse the sample solution directly into the electrospray source of the mass

spectrometer.

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated

molecule [M+H]⁺.
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Caption: Synthetic workflow for Methyl 6-amino-3-bromopicolinate.
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Caption: Experimental workflow for structural characterization.

Conclusion
The structural characterization of Methyl 6-amino-3-bromopicolinate is primarily based on

spectroscopic techniques, including ¹H NMR and mass spectrometry, supplemented by

computational predictions. While these methods provide substantial evidence for the

compound's structure, the absence of single-crystal X-ray diffraction data precludes a definitive

analysis of its solid-state conformation and precise geometric parameters. The conflicting ¹H

NMR data reported in the literature highlights the need for careful and standardized

experimental work. This guide provides a foundational understanding of the structural aspects

of this important synthetic intermediate, which is crucial for its application in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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